Array ( [bid] => 1276011 )
5,6,7,8-Tetrahydro-2-naphthalenesulfonyl chloride
5,6,7,8-Tetrahydro-2-naphthalenesulfonyl chloride
5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride is a chemical compound with the molecular formula C10H11ClO2S and a molecular weight of 230.71 g/mol. It is classified as a sulfonyl chloride, which indicates that it contains a sulfonyl group (SO2) attached to a chlorine atom. This compound is notable for its structural features, including a tetrahydronaphthalene backbone that enhances its reactivity and potential applications in organic synthesis and medicinal chemistry .
There is no current information available regarding the specific mechanism of action of THNSC in any biological system.
The synthesis of 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride typically involves the following steps:
5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride is primarily used in:
Several compounds share structural similarities with 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride. Here are some comparable compounds:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride | C10H9ClO3S | Contains an oxo group; potential for different reactivity patterns. |
| 5-Sulfamoylnaphthalene | C10H10N2O2S | Contains a sulfamoyl group; used in medicinal applications. |
| 1-Naphthalenesulfonyl chloride | C10H9ClO2S | Simpler naphthalene derivative; used in various organic reactions. |
5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride is unique due to its specific tetrahydronaphthalene structure combined with the sulfonyl chloride functionality. This combination allows for distinct reactivity patterns not found in simpler naphthalenes or other sulfonamides. Its potential applications in specialized fields like proteomics further distinguish it from similar compounds .
Corrosive